

# Application Notes and Protocols for Reactions of 4-(3-Fluorophenoxy)aniline

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## Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-(3-Fluorophenoxy)aniline** is a key structural motif and versatile building block in medicinal chemistry and materials science.<sup>[1]</sup> Its diaryl ether linkage and the presence of a reactive aniline moiety make it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds and functional materials.<sup>[2]</sup> <sup>[3]</sup> The fluorinated phenyl ring can enhance metabolic stability and binding affinity, properties that are highly desirable in drug discovery.<sup>[2]</sup> This document provides detailed experimental protocols for the synthesis of **4-(3-Fluorophenoxy)aniline** and outlines its general reactivity, supported by quantitative data and workflow visualizations.

## Compound Data

A summary of the key properties for **4-(3-Fluorophenoxy)aniline** is presented below.

Property	Value	Source
IUPAC Name	4-(3-fluorophenoxy)aniline	[4]
CAS Number	307308-62-9	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FNO	[4][5][6]
Molecular Weight	203.21 g/mol	[4][5]
Appearance	Solid (typical)	[7]
Purity	Typically ≥97%	[5][8]
Storage	Store in a dark place under an inert atmosphere at room temperature.	[9]

## Safety and Handling

**4-(3-Fluorophenoxy)aniline** is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. [10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11]

Hazard Statement	Description
H315	Causes skin irritation[4]
H319	Causes serious eye irritation[4]
H302	Harmful if swallowed[4]
H312	Harmful in contact with skin[4]
H332	Harmful if inhaled[4]

First Aid Measures:

- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]

- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[12]
- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[12]

## Experimental Protocols

The synthesis of diaryl ethers and amines like **4-(3-Fluorophenoxy)aniline** is commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[13][14]

### Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and effective method for forming C-O bonds, typically by coupling an aryl halide with a phenol in the presence of a copper catalyst and a base.[13][15][16]

**Reaction Principle:** This protocol describes the coupling of 1-bromo-3-fluorobenzene with 4-aminophenol.

Figure 1: General reaction scheme for the Ullmann Condensation synthesis.

Materials and Reagents:

- 4-Aminophenol
- 1-Bromo-3-fluorobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- L-proline (as ligand, optional but recommended)

- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Reaction vessel (e.g., Schlenk tube)
- Inert gas supply (Argon or Nitrogen)

#### Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-aminophenol (1.0 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
- **Inert Atmosphere:** Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- **Addition of Reagents:** Under a positive pressure of inert gas, add anhydrous DMSO, followed by 1-bromo-3-fluorobenzene (1.1 eq.) via syringe.
- **Reaction:** Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-(3-Fluorophenoxy)aniline**.

## Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.<sup>[14][17]</sup> This method offers an alternative route by coupling 3-fluorophenol with 4-bromoaniline.

Reaction Principle: This protocol outlines the palladium-catalyzed amination of an aryl bromide with a phenol.

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Materials and Reagents:

- 4-Bromoaniline
- 3-Fluorophenol
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or a suitable precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ )
- A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)<sup>[18][19]</sup>
- A strong, non-nucleophilic base (e.g., sodium tert-butoxide ( $\text{NaOtBu}$ ) or cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ))<sup>[18]</sup>
- Anhydrous solvent (e.g., toluene or 1,4-dioxane)<sup>[17][18]</sup>
- Standard workup and purification supplies as in Protocol 1.

Procedure:

- Catalyst Preparation: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).<sup>[18]</sup>

- Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).
- Addition of Reagents: To the tube, add the base (e.g., NaOtBu, 1.4 eq.), 4-bromoaniline (1.0 eq.), and 3-fluorophenol (1.2 eq.).
- Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[\[18\]](#)
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[\[18\]](#)
- Workup and Purification: Follow steps 5-9 as described in the Ullmann Condensation protocol.

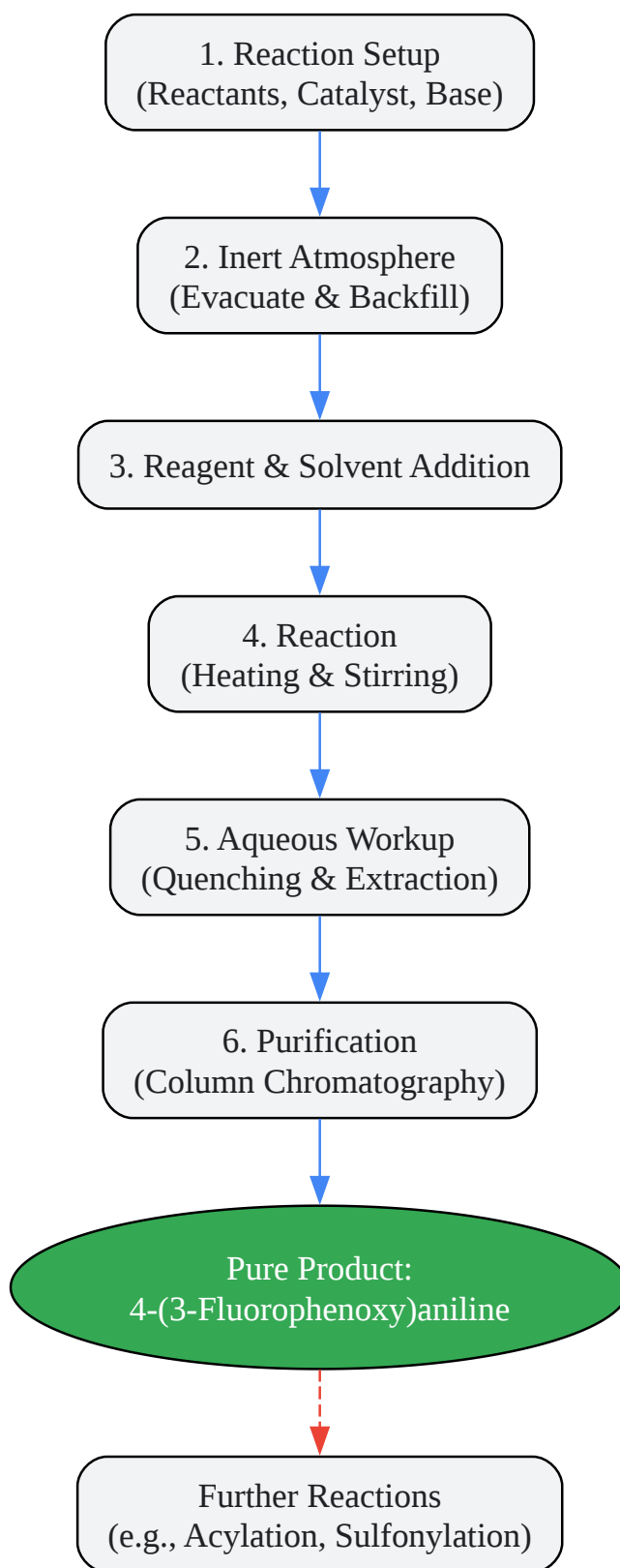
## Quantitative Data Summary

The following table provides representative parameters for the synthesis of **4-(3-Fluorophenoxy)aniline**. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction optimization.

Parameter	Ullmann Condensation	Buchwald-Hartwig Amination
Aryl Halide	1-Bromo-3-fluorobenzene	4-Bromoaniline
Coupling Partner	4-Aminophenol	3-Fluorophenol
Catalyst	CuI	Pd <sub>2</sub> (dba) <sub>3</sub> / XPhos
Catalyst Loading	5-10 mol%	1-2 mol% (Pd) / 2-4 mol% (Ligand)[18]
Base	K <sub>2</sub> CO <sub>3</sub>	NaOtBu
Base Stoichiometry	2.0 eq.	1.4 eq.
Solvent	DMSO	Toluene
Temperature	100-140 °C	80-110 °C[18]
Reaction Time	12-24 h	2-24 h[18]
Typical Yield	60-85%	70-95%

## General Workflow and Further Reactions

The synthesized **4-(3-Fluorophenoxy)aniline** is a valuable intermediate. The primary amino group can undergo a variety of classical aniline reactions.[20]



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Figure 3: General experimental workflow for the synthesis and subsequent use.



### Common Subsequent Reactions:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.[20]
- Diazotization: Conversion of the amino group into a diazonium salt, which can be subsequently replaced by a wide variety of functional groups (Sandmeyer reaction).[20]
- Further Cross-Coupling: The aniline nitrogen can participate in further N-arylation reactions if desired.

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